molecular formula C9H10INOS B2946345 2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide CAS No. 24556-95-4

2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B2946345
CAS No.: 24556-95-4
M. Wt: 307.15
InChI Key: PAFCLPFERGNTRW-UHFFFAOYSA-M
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Description

2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide is a chemical compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the benzothiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-mercaptobenzothiazole with formaldehyde and methyl iodide. The reaction is carried out under acidic conditions to facilitate the formation of the benzothiazolium salt. The general reaction scheme is as follows:

    Formation of Intermediate: 2-mercaptobenzothiazole reacts with formaldehyde to form 2-(hydroxymethyl)benzothiazole.

    Quaternization: The intermediate is then treated with methyl iodide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The benzothiazolium ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazolium derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzothiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazolium ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

    3-Methylbenzothiazolium chloride: Similar structure but with a chloride ion instead of iodide, affecting its reactivity and solubility.

    2-(Hydroxymethyl)benzothiazole: Lacks the quaternary ammonium group, leading to different chemical behavior.

Uniqueness

2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of both the hydroxymethyl and quaternary ammonium groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3-methyl-1,3-benzothiazol-3-ium-2-yl)methanol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NOS.HI/c1-10-7-4-2-3-5-8(7)12-9(10)6-11;/h2-5,11H,6H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFCLPFERGNTRW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)CO.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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